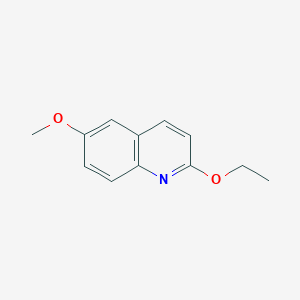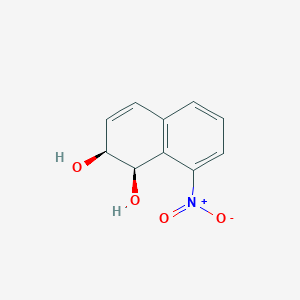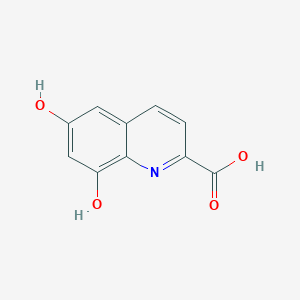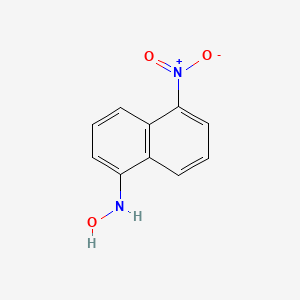![molecular formula C8H12N6O B11898463 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 5444-33-7](/img/structure/B11898463.png)
2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)etanol es un compuesto que pertenece a la clase de las pirazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y sus posibles aplicaciones terapéuticas. La estructura de este compuesto incluye un núcleo de pirazolo[3,4-d]pirimidina, que es un sistema heterocíclico fusionado que consta de un anillo de pirazol fusionado con un anillo de pirimidina. Esta estructura única contribuye a su actividad biológica y la convierte en un tema de interés en la química medicinal .
Métodos De Preparación
La síntesis de 2-((4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)etanol normalmente implica la formación del núcleo de pirazolo[3,4-d]pirimidina seguida de la funcionalización en posiciones específicas. Un método común implica el tratamiento de un derivado de formiamidato con hidrato de hidrazina en etanol para obtener el núcleo de pirazolopirimidina . Se puede lograr una funcionalización adicional a través de varias reacciones químicas para introducir los grupos amino y etanol.
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores específicos, solventes y control de temperatura para garantizar una síntesis eficiente.
Análisis De Reacciones Químicas
2-((4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)etanol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo amino en el compuesto puede participar en reacciones de sustitución nucleofílica, donde puede ser reemplazado por otros grupos funcionales utilizando reactivos apropiados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen condiciones ácidas o básicas, solventes específicos y temperaturas controladas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
2-((4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)etanol tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: Este compuesto se ha estudiado por sus posibles actividades biológicas, incluida su función como inhibidor de ciertas enzimas y sus efectos en los procesos celulares.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de agentes anticancerígenos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)etanol implica su interacción con objetivos moleculares específicos. Uno de los objetivos principales es la quinasa dependiente de ciclina 2 (CDK2), una enzima involucrada en la regulación del ciclo celular. El compuesto inhibe la actividad de CDK2 uniéndose a su sitio activo, lo que lleva a alteraciones en la progresión del ciclo celular e inducción de apoptosis en las células cancerosas . Los estudios de acoplamiento molecular han demostrado que el compuesto encaja bien en el sitio activo de CDK2 a través de interacciones de enlace de hidrógeno esenciales .
Comparación Con Compuestos Similares
Compuestos similares a 2-((4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)etanol incluyen otros derivados de pirazolopirimidina como:
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Estos compuestos también exhiben actividad inhibitoria de CDK2 y se han estudiado por su potencial anticancerígeno.
Pirido[2,3-d]pirimidina: Otra clase de derivados de pirimidina fusionados con actividades biológicas, incluida la inhibición de quinasas.
La singularidad de 2-((4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)etanol radica en su estructura específica y la presencia de ambos grupos funcionales amino y etanol, que contribuyen a sus actividades biológicas distintas y posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
5444-33-7 |
|---|---|
Fórmula molecular |
C8H12N6O |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
2-[(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
InChI |
InChI=1S/C8H12N6O/c1-14-7-5(4-11-14)6(9)12-8(13-7)10-2-3-15/h4,15H,2-3H2,1H3,(H3,9,10,12,13) |
Clave InChI |
PCMWUCSZPOCURV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=NC(=C2C=N1)N)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)








